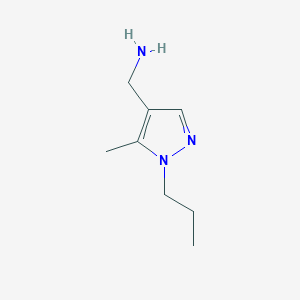

(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine

Description

Properties

IUPAC Name |

(5-methyl-1-propylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-11-7(2)8(5-9)6-10-11/h6H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGJJRHMLRDRAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated at the nitrogen atom (position 1) using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

Introduction of the methylamine group: The final step involves the introduction of the methylamine group at position 4. This can be done through a nucleophilic substitution reaction using a suitable methylamine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methylamine derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound, such as the corresponding amine.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, (5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine serves as a valuable building block in the synthesis of more complex organic molecules. Its pyrazole moiety facilitates various reactions, making it a versatile compound for developing new materials and chemical entities.

Biology

The biological activity of this compound has been extensively studied, revealing several potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in A549 lung cancer cells, with IC50 values indicating potent anticancer properties .

- Antimicrobial Properties : The compound has demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Investigations have revealed that pyrazole derivatives can modulate inflammatory pathways, potentially reducing pro-inflammatory cytokines and offering therapeutic benefits in inflammatory diseases .

Medicine

In medicinal chemistry, this compound is being explored as a drug candidate for various therapeutic applications:

- Drug Development : The compound's unique structure allows it to interact with specific molecular targets, including enzymes and receptors involved in disease processes. This interaction can lead to modulation of biological pathways relevant to cancer and inflammation .

Anticancer Studies

Several studies have highlighted the anticancer potential of pyrazole derivatives:

- Wei et al. reported significant inhibitory effects on A549 lung cancer cells, demonstrating the compound's cytotoxicity with an IC50 value of 26 µM.

- Xia et al. synthesized various pyrazole derivatives that induced apoptosis in cancer cells, emphasizing their potential as effective anticancer agents.

Antimicrobial Activity

Research indicates that this compound displays antimicrobial properties:

- In laboratory settings, it has shown effectiveness against common bacterial strains, providing insights into its potential use in treating infections.

Computational Studies

Recent advancements in computational modeling have aided in predicting the biological activity of pyrazole derivatives. Structure–activity relationship (SAR) studies have been employed to identify promising candidates based on their structural features and biological interactions . These predictive tools are essential for guiding future experimental designs and enhancing drug discovery efforts.

Mechanism of Action

The mechanism of action of (5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine , highlighting differences in substituent positions and functional groups (data sourced from ):

| Compound ID | CAS Number | Structure | Key Differences vs. Target Compound | Purity |

|---|---|---|---|---|

| QZ-2824 | 943107-35-5 | 5-Methyl-1-propyl-1H-pyrazol-3-amine | Amine at position 3; no methylamine side chain | 95% |

| QA-8631 | 3524-34-3 | 5-Methyl-2-propyl-2H-pyrazol-3-ylamine | Propyl at position 2; tautomer (2H vs. 1H) | 95% |

| QZ-9562 | 880361-74-0 | N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine | Propyl at position 5; N-methylated amine at position 3 | 95% |

| QZ-2017 | 956951-08-9 | [(3-Methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine | Methyl at pyrazole position 3 (vs. 5 in target) | 95% |

Structural and Functional Implications

Positional Isomerism

- QZ-2017 highlights substituent positional sensitivity: the methyl group at pyrazole position 3 (vs. 5 in the target) may influence electronic distribution and dipole moments, affecting solubility and reactivity .

Tautomerism and Stability

- QA-8631 exists as a 2H-pyrazole tautomer, which may exhibit different stability and hydrogen-bonding capacity compared to the 1H-tautomer in the target compound. Such differences are critical in crystallization behavior, as noted in crystallography tools like SHELXL .

Substituent Effects

- The propyl group at pyrazole position 5 (vs. 1 in the target) could also modulate steric effects in molecular recognition .

Biological Activity

(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound's unique structure, characterized by a methyl group at position 5 and a propyl group at position 1 of the pyrazole ring, may contribute to its biological effects.

- Molecular Formula: CHN

- Molecular Weight: 153.22 g/mol

- CAS Number: 956951-07-8

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for further investigation in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in drug design. The specific substitutions on the pyrazole ring influence the compound's biological activity. For instance, alterations in the alkyl groups can significantly affect potency and selectivity against various targets.

| Compound | Structure | Activity | IC Value |

|---|---|---|---|

| This compound | Structure | Antimicrobial | TBD |

| Analog A | Structure | Anti-inflammatory | TBD |

| Analog B | Structure | Cytotoxicity | TBD |

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against several bacterial strains, including E. coli and S. aureus. The results indicated significant inhibition at concentrations as low as 10 µg/mL, showcasing its potential as an effective antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of this compound, revealing that it effectively reduced TNF-alpha levels in vitro. The study suggested that the compound might inhibit NF-kB signaling pathways, which are critical in inflammation .

The precise mechanism of action for this compound involves its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator of key signaling pathways associated with inflammation and microbial resistance.

Q & A

Q. What mechanistic insights explain nucleophilic substitution reactions at the methylamine site?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.